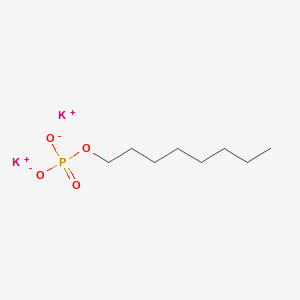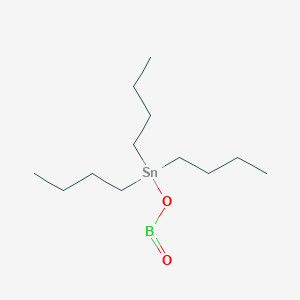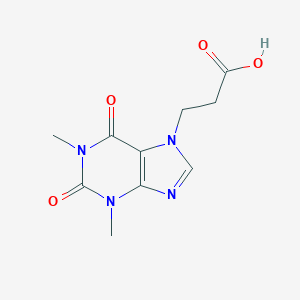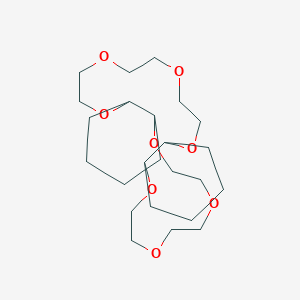
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C13H13N3O2S and a molecular weight of 275.33 g/mol. This compound is characterized by the presence of a pyridine ring, a benzene ring, and a sulfonohydrazide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylbenzenesulfonohydrazide. This intermediate is then reacted with pyridine-4-carbaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, its sulfonohydrazide group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzene-1-sulfonamide
Uniqueness
4-Methyl-N’-[(pyridin-4-yl)methylidene]benzene-1-sulfonohydrazide is unique due to its combination of a sulfonohydrazide group with a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
18708-54-8 |
|---|---|
Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O2S/c1-11-2-4-13(5-3-11)19(17,18)16-15-10-12-6-8-14-9-7-12/h2-10,16H,1H3 |
InChI Key |
KOMGZBDEMFXTHU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=NC=C2 |
Synonyms |
4-methyl-N-(pyridin-4-ylmethylideneamino)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)
![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)






